Metformin is a biguanide derivative, widely used for its antihyperglycemic effects []. It serves as a first-line treatment for type 2 diabetes, impacting glucose regulation and demonstrating efficacy in both monotherapy and combination therapies [, ]. Beyond its established role in diabetes management, metformin's potential anticancer properties are under investigation, revealing promising results in various cancer models [, , ]. Its broad therapeutic potential positions metformin as a subject of significant scientific interest.
Metformin is derived from the plant Galega officinalis, commonly known as goat's rue. The compound itself is classified under the chemical class of biguanides, which are characterized by their dual guanidine structures. The International Union of Pure and Applied Chemistry (IUPAC) name for metformin is N,N-dimethylimidodicarbonimidic diamide, and its molecular formula is C₄H₁₁N₅.
The synthesis of metformin was first described in 1922 and typically involves a one-pot reaction between dimethylamine hydrochloride and cyanoguanidine. This process can be summarized as follows:
Alternative synthesis methods include:
Metformin consists of a symmetrical structure with two guanidine groups connected by a carbon chain. Its molecular structure can be represented as follows:
Metformin participates in several chemical reactions that are relevant to its pharmacological activity:
Metformin exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 129.16 g/mol |
pKa | 2.8 (acidic), 11.5 (basic) |
Solubility | Water-soluble |
Melting Point | ~223 °C |
Metformin's applications extend beyond diabetes management:
Metformin continues to be a focal point in research due to its multifaceted roles in metabolic regulation and potential therapeutic applications across various health conditions.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: